1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol
Overview
Description
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is a chemical compound characterized by a bromine atom on the pyridine ring and a trifluoroethanol group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol can be synthesized through several synthetic routes. One common method involves the reaction of 6-bromopyridin-3-ol with trifluoroacetic anhydride in the presence of a suitable catalyst, such as pyridine, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise temperature and pressure controls to ensure the purity and yield of the product. The reaction mixture is then purified through various techniques, such as recrystallization or column chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanal.
Reduction: Reduction reactions can yield 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethane.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethanol group enhances the compound's ability to penetrate biological membranes, allowing it to interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is unique due to its trifluoroethanol group, which imparts distinct chemical and biological properties compared to similar compounds. Some similar compounds include:
1-(6-Bromopyridin-3-yl)ethanol
1-(6-Bromopyridin-3-yl)ethan-1-one
1-(6-Bromopyridin-3-yl)ethan-1-ol hydrochloride
These compounds differ in their functional groups and, consequently, their reactivity and applications.
Properties
IUPAC Name |
1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3,6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJWPNCLZBUMRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744488 | |
Record name | 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188477-81-7 | |
Record name | 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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